2,6-Dichloro-4-methoxypyridine
Overview
Description
2,6-Dichloro-4-methoxypyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific compound of interest, 2,6-Dichloro-4-methoxypyridine, is characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring at positions 2, 6, and 4, respectively.
Synthesis Analysis
The synthesis of derivatives of 2,6-dichloro-4-methoxypyridine has been explored in various studies. For instance, a practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, from 2,6-dichloro-3-trifluoromethylpyridine has been reported . This synthesis involves regioselective reactions and conversion of functional groups to achieve the desired product. Another study describes the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of substitution, oxidation, nitration, and ammoniation steps .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. X-ray analysis has been used to determine the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) studies have been conducted on vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the influence of substituents on the spectral characteristics .
Chemical Reactions Analysis
Chemical reactions involving 2,6-dichloro-4-methoxypyridine derivatives have been studied to understand their reactivity and potential applications. For example, the nitration of 2-methoxy-3-hydroxypyridine has been investigated, showing that the nitro group preferentially enters the 4 and then the 6 positions of the pyridine ring . The reactivity of 3-methoxy-5-chloro-2,6-dinitropyridine has also been analyzed, leading to the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-4-methoxypyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine and nitro groups can affect the compound's melting point, as observed in the synthesis of 3-methoxy-5-chloro-2,6dinitropyridine, which has a melting point of 115-117 °C . Spectroscopic studies provide further information on the properties of these compounds, including their absorption and fluorescence spectra, which are affected by solvent interactions .
Scientific Research Applications
Synthesis and Structural Analysis
- 2,6-Dichloro-4-methoxypyridine has been utilized in the synthesis of various pyridine derivatives. For instance, it was used in the synthesis of 2-amino-3-nitropyridine-6-methoxy, highlighting its role in substitution and nitration reactions (Fan Kai-qi, 2009).
- The compound's vibrational and electronic spectra were studied using Density Functional Theory, providing insights into its spectral characteristics influenced by substituents like chlorine and methoxy groups (V. Arjunan et al., 2011).
Chemical Reactivity and Pathways
- Research on the lithiation of pyridines, including 2-chloro and 2-methoxypyridine, has been conducted to understand the initial deprotonation sites and reaction pathways, crucial for chemical synthesis (P. Gros et al., 2003).
- Studies on the rearrangement of 2-methoxypyridine analogues under specific conditions have contributed to understanding the structural changes and reaction mechanisms in pyridine chemistry (T. Lister et al., 2003).
Applications in Organic Synthesis
- The compound has been instrumental in the preparation of intermediates for various organic compounds, demonstrating its versatility in organic synthesis (T. Horikawa et al., 2001).
- It has also been employed in the total synthesis of complex molecules like Lycopodium alkaloids, showcasing its utility in the synthesis of biologically active compounds (Vishnumaya Bisai & R. Sarpong, 2010).
Advanced Materials and Catalysis
- The synthesis and photophysical evaluation of pyridine derivatives, including those derived from 2,6-Dichloro-4-methoxypyridine, have been explored for potential applications in materials science, such as in the development of fluorescent materials (Masayori Hagimori et al., 2019).
- Its derivatives have been used in catalytic reactions, such as in the functionalization of electrodes, highlighting its potential in electrochemical applications (G. Shul et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-4-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQWWYZZOZBFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391426 | |
Record name | 2,6-dichloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methoxypyridine | |
CAS RN |
17228-75-0 | |
Record name | 2,6-Dichloro-4-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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